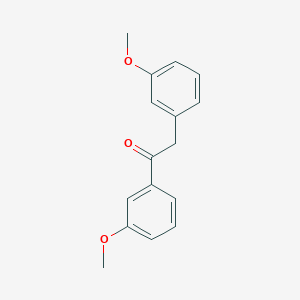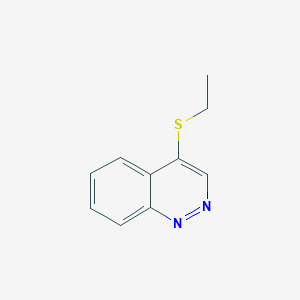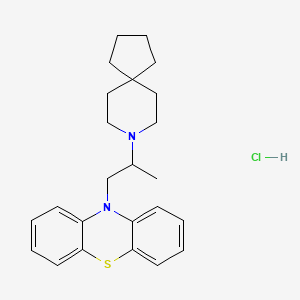![molecular formula C8H12Br2N2O2 B14731116 2-Bromo-1-[4-(2-bromoacetyl)piperazin-1-yl]ethanone CAS No. 6302-66-5](/img/structure/B14731116.png)
2-Bromo-1-[4-(2-bromoacetyl)piperazin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-[4-(2-bromoacetyl)piperazin-1-yl]ethanone is an organic compound that belongs to the class of brominated piperazine derivatives. This compound is characterized by the presence of two bromine atoms and a piperazine ring, making it a valuable intermediate in various chemical syntheses and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[4-(2-bromoacetyl)piperazin-1-yl]ethanone typically involves the bromination of piperazine derivatives. One common method includes the reaction of piperazine with bromoacetyl bromide under controlled conditions to yield the desired product. The reaction is usually carried out in an inert solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrogen bromide formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to maintain consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-[4-(2-bromoacetyl)piperazin-1-yl]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted piperazine derivatives, ketones, carboxylic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Bromo-1-[4-(2-bromoacetyl)piperazin-1-yl]ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural properties.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials[][3].
Mécanisme D'action
The mechanism of action of 2-Bromo-1-[4-(2-bromoacetyl)piperazin-1-yl]ethanone involves its interaction with biological molecules. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can inhibit enzyme activity or disrupt cellular processes, making it useful in biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide
- 2-Bromo-1-(1-Boc-piperidin-4-yl)ethanone
- 2-Bromo-1-(2-pyridinyl)-1-ethanone hydrobromide
Uniqueness
2-Bromo-1-[4-(2-bromoacetyl)piperazin-1-yl]ethanone is unique due to its dual bromine substitution, which enhances its reactivity and versatility in chemical syntheses.
Propriétés
Numéro CAS |
6302-66-5 |
|---|---|
Formule moléculaire |
C8H12Br2N2O2 |
Poids moléculaire |
328.00 g/mol |
Nom IUPAC |
2-bromo-1-[4-(2-bromoacetyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C8H12Br2N2O2/c9-5-7(13)11-1-2-12(4-3-11)8(14)6-10/h1-6H2 |
Clé InChI |
DHZOUIWDQCNEFL-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C(=O)CBr)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(5,6-Dichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B14731035.png)
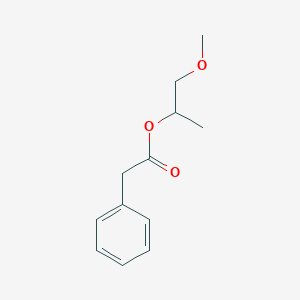
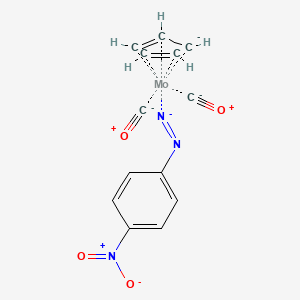
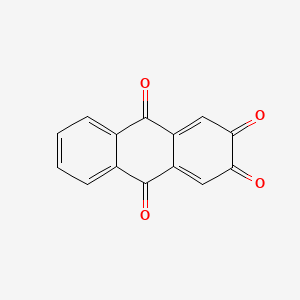
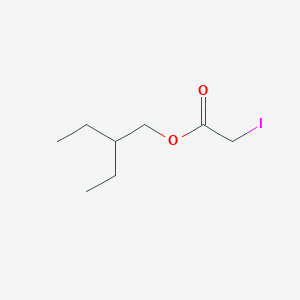

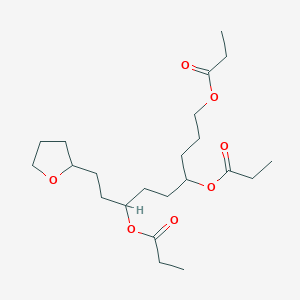
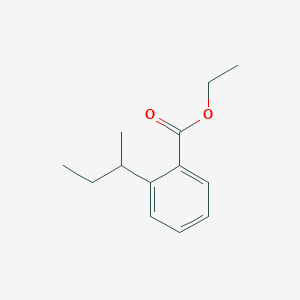


![3-[3-[4-(2-Methylphenyl)piperazin-1-yl]propoxy]propanenitrile](/img/structure/B14731098.png)
